molecular formula C15H17ClN4O3 B4758957 N-(3-chlorophenyl)-2-(morpholin-4-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide

N-(3-chlorophenyl)-2-(morpholin-4-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide

Cat. No.: B4758957
M. Wt: 336.77 g/mol
InChI Key: PJLAGJAOROGSLC-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(morpholin-4-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a morpholine ring, and a tetrahydropyrimidine core. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-(morpholin-4-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of the core tetrahydropyrimidine structure. This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The chlorophenyl and morpholine groups are then introduced through subsequent substitution reactions, often using reagents such as 3-chlorobenzoyl chloride and morpholine .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and heat transfer. Catalysts and solvents are carefully selected to facilitate the desired reactions while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-(morpholin-4-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted phenyl derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-2-(morpholin-4-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(morpholin-4-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-(morpholin-4-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in certain applications, making it a valuable molecule for further research and development .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-morpholin-4-yl-6-oxo-4,5-dihydro-1H-pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O3/c16-10-2-1-3-11(8-10)17-14(22)12-9-13(21)19-15(18-12)20-4-6-23-7-5-20/h1-3,8,12H,4-7,9H2,(H,17,22)(H,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLAGJAOROGSLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(CC(=O)N2)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3-chlorophenyl)-2-(morpholin-4-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-chlorophenyl)-2-(morpholin-4-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(3-chlorophenyl)-2-(morpholin-4-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(3-chlorophenyl)-2-(morpholin-4-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(3-chlorophenyl)-2-(morpholin-4-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(3-chlorophenyl)-2-(morpholin-4-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide

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